N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide -

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide

Catalog Number: EVT-3597247
CAS Number:
Molecular Formula: C21H20BrN3O3S
Molecular Weight: 474.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3E,5E)-1-((4-bromophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one

Compound Description: (3E,5E)-1-((4-bromophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one is a piperidin-4-one derivative whose crystal structure and anti-inflammatory activity have been studied. []

Relevance: This compound shares a common structural motif with N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide: the presence of a 4-bromophenylsulfonyl group. Additionally, both compounds feature a pyridinylmethyl group, albeit incorporated into different heterocyclic systems. The structural similarities suggest potential for shared biological activities or the possibility of utilizing similar synthetic strategies. []

(1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)(4-bromophenyl)methanone

Compound Description: (1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)(4-bromophenyl)methanone is a 1,4,5-trisubstituted 1,2,3-triazole derivative. Its molecular structure has been determined by single-crystal X-ray analysis and theoretical calculations using Density Functional Theory (DFT). The crystal packing shows a wall-like structure stabilized by various intermolecular interactions. []

Relevance: This compound, like N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide, contains a 4-bromophenyl group attached to a carbonyl moiety. Furthermore, both compounds possess a benzyl group, although attached to different nitrogen atoms. The presence of these shared structural features suggests possible similarities in their reactivity and physical properties. []

(S)-1-(4-(2-[18F]Fluoroethoxy)-benzyl)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin ([18F]CbR)

Compound Description: (S)-1-(4-(2-[18F]Fluoroethoxy)-benzyl)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin, also known as [18F]CbR, is a nonpeptidyl caspase binding radioligand designed for positron emission tomography (PET) imaging of apoptosis. [] It exhibits a high affinity for caspase-3, making it a potential tool for noninvasive visualization of apoptotic tissues. []

Relevance: While not directly sharing the 4-bromophenyl moiety with N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide, this compound provides a valuable example of a structurally related molecule incorporating a sulfonyl group linked to a heterocyclic scaffold (isatin) for biological activity. This similarity highlights the potential of sulfonyl-containing compounds in drug design and the importance of specific structural features for target affinity. []

1-(2-hydroxy-4-bromophenyl)-3-methyl-4-methyl-4-imidazolin-2-one

Compound Description: 1-(2-hydroxy-4-bromophenyl)-3-methyl-4-methyl-4-imidazolin-2-one is an imidazolin-2-one derivative whose crystal structure is stabilized by intermolecular hydrogen bonds. [] Molecular modeling studies reveal an intramolecular hydrogen bond in the gas phase. []

Relevance: This compound shares the 4-bromophenyl group with N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide. Despite the difference in core heterocyclic structures, the presence of this common fragment might imply similarities in their synthetic routes or potential for similar interactions with biological targets. []

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide, also known as ZENECA ZD3523, is a potent and selective leukotriene receptor antagonist with potential for oral administration. [] It exhibits high affinity for LTD4 receptors and demonstrates efficacy against LTD4-induced bronchoconstriction in guinea pigs. []

Relevance: Although this compound doesn't contain the 4-bromophenyl group or the pyridinylmethyl group present in N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide, it exemplifies the use of a sulfonamide moiety for achieving significant biological activity. The inclusion of a sulfonyl group in both compounds suggests a potential for shared interactions with target proteins and emphasizes the importance of this functional group in drug design. []

(3aS, 6aR)-1, 3-dibenzyl-tetrahydro-4H-thieno [3, 4-d] imidazole-2, 4-(1H)-diketone

Compound Description: (3aS, 6aR)-1, 3-dibenzyl-tetrahydro-4H-thieno [3, 4-d] imidazole-2, 4-(1H)-diketone is a thienoimidazole derivative. The reported method for its preparation highlights the use of readily available starting materials and emphasizes the potential for industrial scale production. []

Relevance: Similar to N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide, this compound incorporates a benzyl group, although attached to a different nitrogen atom within the heterocyclic ring system. This shared structural feature points to potential similarities in their synthetic pathways and suggests that knowledge gained from the synthesis of one compound could be applied to the synthesis of the other. []

(2S)-2-benzyl-3- [[(1-methylpiperazin-4-yl)sulfonyl]propionyl]-3-thiazol-4-yl-L-alanine amide of (2S,3R,4S)-2-amino-1-cyclohexyl-3,4-dihydroxy-6-methylheptane (A-72517)

Compound Description: (2S)-2-benzyl-3- [[(1-methylpiperazin-4-yl)sulfonyl]propionyl]-3-thiazol-4-yl-L-alanine amide of (2S,3R,4S)-2-amino-1-cyclohexyl-3,4-dihydroxy-6-methylheptane, known as A-72517, is an orally active renin inhibitor designed for improved potency and bioavailability. [] The compound exhibits good bioavailability in rats and ferrets and shows efficacy in monkeys despite hepatic elimination. []

Relevance: The presence of a benzyl group in both A-72517 and N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide suggests potential for similar pharmacophore features and highlights the importance of this substituent in drug design. Furthermore, A-72517 features a sulfonyl group, linked to a piperazine ring, highlighting the diverse ways this functional group can be incorporated into molecules for enhancing biological activity. []

(4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide

Compound Description: (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide is a compound containing both an oxazolidinone ring and a sulfonamide group, characteristic features found in many biologically active compounds. [] Both stereogenic centers in the molecule have an S configuration. []

Relevance: This compound shares the benzyl substituent with N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide and highlights the prevalence of this group in pharmaceuticals. Notably, both compounds incorporate a sulfonyl group, although linked to different nitrogen-containing rings. This structural similarity points to a potential for similar interactions with biological targets and underscores the versatility of the sulfonyl group in medicinal chemistry. []

N-(2-(R-sulfonamido)benzyl)R-sulfonamide Derivatives

Compound Description: A series of novel bidentate ligands based on N-(2-(R-sulfonamido)benzyl)R-sulfonamide have been developed as chelators for palladium(II) complexes. [] These complexes have demonstrated promising catalytic activity in Suzuki coupling reactions, offering high turnover frequencies and good yields under mild conditions. []

Relevance: While these ligands lack the specific 4-bromophenyl and pyridinylmethyl groups found in N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide, they are relevant due to their incorporation of a benzyl group and, more importantly, the presence of two sulfonamide moieties. This comparison highlights the versatility of the sulfonamide functionality in different chemical contexts and emphasizes its potential for contributing to diverse biological activities and chemical properties. []

(2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine Derivatives

Compound Description: This series of compounds represents a class of potential anti-malarial agents. [] The biological activity of these compounds is influenced by the presence of a hydroxyl group, a benzyl group, and the substituents on the piperazine nitrogen atoms. []

Relevance: While these piperazine derivatives do not share the 4-bromophenyl or pyridinylmethyl groups of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide, the presence of a benzyl group in both highlights the importance of this structural motif in drug design. The research on these piperazine compounds suggests that the benzyl group may play a significant role in target binding and, consequently, influence biological activity. This knowledge could be valuable in understanding the activity of the main compound and exploring its potential as an anti-malarial agent. []

(2S,3R)-2,4-Dimethyl-1,3-Pentanediol

Compound Description: (2S,3R)-2,4-Dimethyl-1,3-pentanediol is a chiral diol synthesized via an anti-selective boron-mediated asymmetric aldol reaction of carboxylic esters. [] This synthetic approach highlights the use of a chiral auxiliary and demonstrates the ability to achieve high diastereoselectivity. []

Ethyl (3E)-3-[2-(4-bromophenylsulfonyl)hydrazin-1-ylidene]butanoate

Compound Description: Ethyl (3E)-3-[2-(4-bromophenylsulfonyl)hydrazin-1-ylidene]butanoate is a hydrazone derivative containing a 4-bromophenylsulfonyl group. [] Its crystal structure, determined by X-ray crystallography, reveals the presence of inversion dimers linked by hydrogen bonds. []

Relevance: This compound shares a key structural motif with N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide: the 4-bromophenylsulfonyl group. The presence of this common fragment in both compounds suggests the possibility of similar synthetic approaches for their preparation. []

Functionalized Congeners of 1,4-dihydropyridines

Compound Description: This series of 4-phenylethynyl-6-phenyl-1,4-dihydropyridine derivatives acts as antagonist molecular probes for A3 adenosine receptors. [] These compounds exhibit submicromolar affinities for human A3 adenosine receptors, with selectivity over A1 and A2A receptors. []

Relevance: These dihydropyridine derivatives are relevant to N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide, even though they lack the specific 4-bromophenyl and pyridinylmethyl groups, because they illustrate the use of functionalized congeners for exploring receptor interactions and developing molecular probes. This approach could potentially be applied to the main compound to create derivatives with enhanced target affinity and selectivity for specific biological targets. []

2,4-pyrimidinediamine Compounds

Compound Description: The 2,4-pyrimidinediamine compounds described are structurally diverse, with various substituents on the pyrimidine ring. [] This patent describes the synthesis and potential pharmaceutical applications of this class of compounds. []

Relevance: While these compounds lack the specific 4-bromophenyl and pyridinylmethyl groups found in N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide, they are relevant due to their diverse structures and potential pharmaceutical applications. This patent highlights the vast chemical space that can be explored when designing and synthesizing compounds with potential therapeutic value, offering inspiration for developing analogs of the main compound with improved pharmacological properties. []

1- (4-aminocyclohexyl) -1,3-dihydro-2H-benzimidazol-2-one Derivatives

Compound Description: This patent describes a series of 1- (4-aminocyclohexyl) -1,3-dihydro-2H-benzimidazol-2-one derivatives and related compounds designed as nociceptin analogues. [] These compounds target the NOP (nociceptin/orphanin FQ peptide) receptor and exhibit potential for pain management. []

Relevance: Although these benzimidazol-2-one derivatives do not share the 4-bromophenyl or pyridinylmethyl groups present in N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide, they provide an example of exploring diverse chemical structures for targeting a specific biological receptor. This approach could be applied to the main compound by generating a library of analogs with varying substituents to evaluate their affinity for different targets and potential therapeutic applications. []

(3R, 3aS, 6aR) -Hexahydrofuro [2,3- b] furan-3-yl(1S,2R)-3-[amino]-1- benzyl-2-hydroxypropylurethane (Darunavir)

Compound Description: (3R, 3aS, 6aR) -Hexahydrofuro [2,3- b] furan-3-yl(1S,2R)-3-[amino]-1- benzyl-2-hydroxypropylurethane, commonly known as Darunavir, is a potent HIV protease inhibitor. [, , ]

Relevance: While Darunavir doesn't directly share the same core structure as N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide, it possesses a sulfonamide group and a benzyl group, emphasizing the importance of these functional groups in drug development. The significant antiviral activity of Darunavir underscores the potential of sulfonyl- and benzyl-containing compounds for targeting viral proteins and treating viral infections. [, , ]

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride, known as 873140, is a potent noncompetitive allosteric antagonist of the CCR5 receptor. [] It exhibits strong antiviral effects against HIV-1 by blocking the binding of the chemokine MIP-1α to CCR5. []

Relevance: Although 873140 lacks the specific structural features of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide, its mechanism of action as an allosteric antagonist of CCR5 provides a valuable example of targeting a receptor involved in HIV entry. This example illustrates the potential of designing compounds that interfere with viral-host interactions as a therapeutic strategy. The knowledge gained from the development of 873140 could inspire the design of analogs of the main compound aimed at inhibiting HIV entry or other viral targets. []

N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211) and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide (MEL-9)

Compound Description: N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211) and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide (MEL-9) are arylpiperazine derivatives identified as long-acting inhibitors of the human serotonin 5-HT7 receptor. [] These compounds demonstrate high affinity for the 5-HT7 receptor and exhibit long-lasting inhibition of both radioligand binding and cAMP signaling. []

Relevance: Although LP-211 and MEL-9 lack the 4-bromophenyl and sulfonyl groups present in N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide, they share a benzyl substituent, highlighting the importance of this structural motif in drug design. The research on these arylpiperazine derivatives emphasizes the potential of benzyl-containing compounds for achieving potent and long-lasting inhibition of biological targets, providing valuable insights for understanding the potential activities and target interactions of the main compound. []

2‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7)

Compound Description: 2‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7) is a small-molecule inhibitor of HIV-1 assembly that targets the phosphatidylinositol (4,5)‐bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. [] It exhibits broadly neutralizing anti-HIV activity and has the potential to be developed into a new class of anti-HIV-1 therapeutics. []

Relevance: While this compound doesn't share the same core structure as N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide, its mechanism of action as an HIV-1 assembly inhibitor targeting the MA protein offers a valuable example of an alternative strategy for combating HIV. [] This finding highlights the possibility of exploring the main compound's potential for interfering with viral protein functions, potentially leading to the discovery of new antiviral agents. []

Properties

Product Name

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide

Molecular Formula

C21H20BrN3O3S

Molecular Weight

474.4 g/mol

InChI

InChI=1S/C21H20BrN3O3S/c22-19-6-8-20(9-7-19)29(27,28)25(15-18-4-2-1-3-5-18)16-21(26)24-14-17-10-12-23-13-11-17/h1-13H,14-16H2,(H,24,26)

InChI Key

SIMWVJMIHSZTKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.